molecular formula C10H10ClN3O B1405548 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide CAS No. 1427460-62-5

2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide

Cat. No.: B1405548
CAS No.: 1427460-62-5
M. Wt: 223.66 g/mol
InChI Key: NJLGEHCTKYVJHX-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide is a synthetic organic compound characterized by a methyl-substituted indazole core linked to a chloroacetamide group. Its molecular formula is C₁₀H₉ClN₃O, with a molecular weight of 224.65 g/mol (calculated). This compound is primarily utilized as a building block in organic and medicinal chemistry for the synthesis of more complex molecules, particularly in drug discovery targeting heterocyclic scaffolds . The indazole moiety is notable for its pharmacological relevance, as indazole derivatives often exhibit antimicrobial, anticancer, and anti-inflammatory activities. The methyl group at the 1-position of the indazole ring enhances metabolic stability, while the chloroacetamide group introduces electrophilic reactivity, enabling further functionalization .

Properties

IUPAC Name

2-chloro-N-(1-methylindazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-14-9-3-2-8(13-10(15)5-11)4-7(9)6-12-14/h2-4,6H,5H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLGEHCTKYVJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)CCl)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301231467
Record name Acetamide, 2-chloro-N-(1-methyl-1H-indazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301231467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427460-62-5
Record name Acetamide, 2-chloro-N-(1-methyl-1H-indazol-5-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-(1-methyl-1H-indazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301231467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide typically involves the reaction of 1-methyl-1H-indazole-5-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetamide Group

The chlorine atom in the acetamide side chain is highly reactive, enabling SN2 reactions with nucleophiles:

2.1. Amine Alkylation

Reaction with primary/secondary amines yields substituted acetamides:

text
2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide + Piperidine → N-(1-Methyl-1H-indazol-5-yl)-2-(piperidin-1-yl)acetamide

Conditions : DCM, DIPEA, 24 hours at 25°C. Yield: 68% .

2.2. Thiol Displacement

Thiols replace chlorine to form thioether-linked derivatives:

text
This compound + Benzyl mercaptan → 2-(Benzylthio)-N-(1-methyl-1H-indazol-5-yl)acetamide

Conditions : K2CO3, DMF, 60°C, 12 hours. Yield: 52% .

3.1. Acidic Hydrolysis

Under strong acidic conditions (e.g., HCl, reflux), the acetamide bond undergoes hydrolysis:

text
This compound + HCl → 1-Methyl-1H-indazol-5-amine + Chloroacetic Acid

Kinetics : Complete decomposition after 6 hours at 100°C .

3.2. Stability in Basic Media

In alkaline solutions (pH > 10), the compound degrades via elimination pathways , forming indazole derivatives and chloroacetate ions.

Functionalization via Cross-Coupling Reactions

The indazole ring enables C–H activation for further derivatization:

4.1. Suzuki–Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids:

text
This compound + PhB(OH)2 → N-(1-Methyl-5-phenyl-1H-indazol-5-yl)-2-chloroacetamide

Catalyst : Pd(PPh3)4, K2CO3, DME/H2O, 80°C. Yield: 45% .

Reaction Optimization Challenges

  • Steric Hindrance : Bulky substituents on the indazole ring reduce substitution yields (e.g., 25% yield for tert-butyl analogues ).

  • Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) improve solubility but may accelerate decomposition at elevated temperatures .

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of other indazole derivatives, which are valuable in drug discovery and development.

Biology

  • Biological Activities : Research indicates that 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide exhibits significant biological activities, including:
    • Anticancer Properties : It has shown efficacy against various cancer cell lines by inducing apoptosis through the inhibition of the phosphoinositide 3-kinase δ (PI3Kδ) pathway.
    • Antimicrobial Activity : The compound has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating moderate antimicrobial effects with minimum inhibitory concentration (MIC) values of 50 µM and 75 µM, respectively.

Medicine

  • Therapeutic Potential : Ongoing research is focused on evaluating this compound's potential as a therapeutic agent for various diseases, particularly cancers and infections. Its ability to modulate key signaling pathways makes it a candidate for further pharmacological studies.

Industry

  • Material Development : The compound is also explored for its utility in developing new materials and chemical processes, leveraging its unique chemical properties.

Comparison of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesObservations
AnticancerBreast Cancer Cell LinesIC50: 10-30 µMDose-dependent reduction in cell viability
AnticancerLung Cancer Cell LinesIC50: 10-30 µMInduction of apoptosis
AntimicrobialStaphylococcus aureusMIC: 50 µMModerate antimicrobial activity
AntimicrobialEscherichia coliMIC: 75 µMModerate antimicrobial activity

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on various cancer cell lines. Results indicated a significant dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different lines. This suggests potential for developing new anticancer agents based on this compound.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The MIC values were found to be 50 µM for S. aureus and 75 µM for E. coli, indicating moderate antimicrobial activity that could be harnessed for therapeutic applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), which is involved in inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indazole-Based Acetamides

N-(1H-Indazol-5-yl)acetamide (CAS 95574-27-9)
  • Molecular Formula : C₉H₉N₃O
  • Molecular Weight : 175.19 g/mol
  • Key Differences : Lacks the 1-methyl substitution and chlorine atom on the acetamide. This reduces steric hindrance and lipophilicity compared to the target compound. The absence of the methyl group may decrease metabolic stability in biological systems .
2-Chloro-N-(1H-indazol-5-ylmethyl)acetamide
  • Structure : Features a methylene bridge (-CH₂-) between the indazole and acetamide.
  • Impact : The added flexibility from the methylene group could alter binding interactions in biological targets compared to the rigid planar structure of the target compound .

Pyrazole-Based Chloroacetamides

2-Chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide (CAS 956769-09-8)
  • Molecular Formula : C₁₃H₁₂Cl₂N₃O
  • Molecular Weight : 295.16 g/mol
  • Key Differences : Replaces the indazole core with a pyrazole ring. The 2-chlorobenzyl substituent increases lipophilicity (higher LogP) and molecular weight. Pyrazole derivatives are often explored for kinase inhibition but may exhibit different selectivity profiles compared to indazole analogs .

Benzodioxol and Tetrazole Derivatives

2-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide (CAS 733762-53-3)
  • Molecular Formula: C₉H₆ClF₂NO₃
  • Molecular Weight : 257.60 g/mol
  • Predicted pKa = 11.24, suggesting lower solubility under physiological conditions compared to the target compound .
2-Chloro-N-[2-chloro-5-(tetrazol-1-yl)phenyl]acetamide (CAS 1153017-91-4)
  • Molecular Formula : C₉H₇Cl₂N₅O
  • Molecular Weight : 272.09 g/mol
  • Key Differences: The tetrazole ring acts as a bioisostere for carboxylic acids, improving metabolic resistance.

Indole and Imidazole Analogs

2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide (Compound 33)
  • Structure : Combines indole and sulfonamide moieties.
  • Key Differences : The sulfonamide group introduces strong hydrogen-bonding capacity, often exploited in enzyme inhibition (e.g., cyclooxygenase). The indole core differs electronically from indazole, affecting π-π stacking interactions .
N-(2-Chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
  • Structure : Features a nitroimidazole group.
  • Key Differences : The nitro group confers redox activity but raises toxicity concerns. Imidazole-based compounds are prone to metabolic oxidation, unlike the more stable indazole derivatives .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide Ref: 54-OR110084 C₁₀H₉ClN₃O 224.65 1-methylindazole, chloroacetamide High metabolic stability
N-(1H-Indazol-5-yl)acetamide 95574-27-9 C₉H₉N₃O 175.19 Indazole, acetamide Lower lipophilicity
2-Chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide 956769-09-8 C₁₃H₁₂Cl₂N₃O 295.16 Pyrazole, 2-chlorobenzyl High LogP, kinase inhibition potential
2-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide 733762-53-3 C₉H₆ClF₂NO₃ 257.60 Difluorobenzodioxol Predicted pKa = 11.24
2-Chloro-N-[2-chloro-5-(tetrazol-1-yl)phenyl]acetamide 1153017-91-4 C₉H₇Cl₂N₅O 272.09 Tetrazole, dichlorophenyl Enhanced polarity

Key Structural and Functional Insights

  • Indazole vs. Pyrazole/Imidazole : Indazole’s fused benzene ring enhances aromatic interactions, while pyrazole/imidazole cores offer smaller ring sizes for targeted binding .
  • Chloroacetamide Reactivity : The chloro group in the target compound enables nucleophilic substitution, a feature shared with analogs in and .
  • Biological Implications : Indazole derivatives (e.g., target compound) are prioritized in kinase inhibitor design, whereas tetrazole-containing analogs () are explored for cardiovascular applications .

Biological Activity

Overview

2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide is a compound belonging to the class of indazole derivatives, which have garnered attention for their diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Formula C10H10ClN3O\text{Chemical Formula C}_{10}\text{H}_{10}\text{ClN}_3\text{O}

This compound features a chloro group and an indazole moiety, which are critical for its biological interactions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Anticancer Properties
The compound has shown potential in inhibiting cancer cell growth through various mechanisms, including the induction of apoptosis. It interacts with key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Inhibition of PI3Kδ has been noted, leading to reduced phosphorylation of downstream targets involved in tumor growth.

2. Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

3. Other Biological Effects
Preliminary data suggest that this compound may also exhibit anti-inflammatory and antiviral activities. Its interaction with kinases such as chk1 and chk2 suggests a broader role in modulating cellular responses to stress and infection.

The biological effects of this compound can be attributed to its ability to bind selectively to target proteins involved in critical biochemical pathways:

Interaction with Kinases
The compound is known to inhibit phosphoinositide 3-kinase δ (PI3Kδ), which plays a pivotal role in cell signaling related to growth and survival. By inhibiting this kinase, the compound disrupts signaling pathways that promote cancer cell proliferation and survival.

Induction of Apoptosis
In cancer cells, the compound has been shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as an anticancer therapeutic.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on various cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines. The study concluded that the compound could serve as a lead for developing new anticancer agents .

Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The MIC values were found to be 50 µM for S. aureus and 75 µM for E. coli, demonstrating moderate antimicrobial activity that could be harnessed for therapeutic applications .

Data Tables

Biological Activity Target/Pathway Effect Observed Reference
AnticancerPI3KδInduces apoptosis
AntimicrobialBacterial pathogensInhibits growth
Anti-inflammatoryCytokine signalingReduces inflammation

Q & A

Basic: What are the recommended synthetic routes for 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via nucleophilic substitution by reacting 1-methyl-1H-indazol-5-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions . Key parameters for optimization include:

  • Molar ratios : A 1:1.2 molar ratio of amine to chloroacetyl chloride minimizes side products.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.
  • Temperature : Reflux at 80–100°C for 4–6 hours ensures completion (monitored via TLC). Post-reaction, recrystallization from pet-ether or ethanol improves purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:

  • ¹H/¹³C NMR : Identify the indazole NH (δ 10–12 ppm, absent due to methylation), methyl group (δ 2.5–3.5 ppm), and acetamide carbonyl (δ 165–170 ppm in ¹³C) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structural refinement. Prioritize resolving the chloroacetamide moiety’s geometry and hydrogen-bonding interactions .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the indazole ring?

Answer:

  • Analog synthesis : Introduce substituents (e.g., halogens, nitro, methoxy) at positions 3, 4, or 6 of the indazole core. Compare with reference compounds like 2-chloro-N-(5-fluoropyridin-2-yl)acetamide .
  • Assay selection : Test analogs against enzyme targets (e.g., kinases, cytochrome P450) using fluorescence polarization or calorimetry. Measure IC₅₀ values and correlate with electronic (Hammett σ) or steric (Taft) parameters .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Advanced: What experimental strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies?

Answer:

  • Metabolic stability : Assess hepatic microsomal degradation (e.g., rat liver microsomes) to identify rapid metabolization in vivo .
  • Solubility modulation : Use co-solvents (e.g., PEG 400) or formulate nanoparticles to enhance bioavailability.
  • Pharmacokinetic profiling : Conduct LC-MS/MS studies to measure plasma half-life and tissue distribution. Compare with structurally similar compounds like 2-chloro-N-(1,5-dimethylpyrazol-4-yl)acetamide .

Advanced: How can computational methods predict the compound’s polymorphic forms and their impact on solubility?

Answer:

  • Software tools : Use Mercury (Cambridge Crystallographic Database) to analyze packing motifs and hydrogen-bonding networks.
  • Solubility prediction : Calculate logP values (e.g., via XLogP3) to estimate hydrophobicity. For instance, analogs like 2-chloro-N-(4-methylthiazol-2-yl)acetamide have logP ~1.5–2.5 .
  • Thermodynamic screening : Perform differential scanning calorimetry (DSC) to identify stable polymorphs.

Advanced: What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?

Answer:

  • Inhibition assays : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to measure time-dependent inhibition (TDI) via IC₅₀ shift assays.
  • Metabolite identification : Incubate the compound with liver microsomes and analyze metabolites via HR-MS. Look for N-dealkylation or hydroxylation products .
  • Molecular dynamics : Simulate binding to CYP active sites to identify key residues (e.g., heme iron coordination).

Advanced: How can researchers optimize multi-step synthesis yields while minimizing hazardous intermediates?

Answer:

  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., chloroacetyl chloride reactions) to improve safety and scalability .
  • Catalytic alternatives : Replace stoichiometric bases with immobilized catalysts (e.g., polymer-supported Et₃N).
  • Green solvents : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

Advanced: What environmental fate studies are relevant for assessing the compound’s biodegradation and ecotoxicity?

Answer:

  • OECD 301 tests : Conduct ready biodegradability assays in activated sludge. Compare with structurally related pesticides (e.g., alachlor, pretilachlor) .
  • QSAR modeling : Use EPI Suite to predict bioaccumulation (BCF) and toxicity to aquatic organisms (e.g., Daphnia magna).
  • Photodegradation : Expose the compound to UV light and analyze breakdown products via GC-MS .

Advanced: How can crystallographic twinning or disorder in X-ray data be addressed during structure refinement?

Answer:

  • SHELXL refinement : Use the TWIN/BASF commands to model twinning ratios. For disorder, apply PART/SUMP constraints .
  • Data collection : Optimize crystal mounting (e.g., loop size) to minimize ice formation. Collect high-resolution data (≤1.0 Å) at synchrotron facilities.

Advanced: What strategies validate the compound’s role in synergistic drug combinations for oncology research?

Answer:

  • Combinatorial screening : Test the compound with FDA-approved kinase inhibitors (e.g., imatinib) in cell viability assays (e.g., MTT). Calculate combination indices (CI) via Chou-Talalay method.
  • Transcriptomic profiling : Perform RNA-seq on treated cells to identify pathways (e.g., apoptosis, DNA repair) modulated by synergy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide
Reactant of Route 2
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2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide

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